molecular formula C9H12N2O4 B13586432 (r)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol

(r)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol

Cat. No.: B13586432
M. Wt: 212.20 g/mol
InChI Key: PKJJHYMAVRAYRE-ZETCQYMHSA-N
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Description

®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is an organic compound that features a benzene ring substituted with methoxy, nitro, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and alkoxides (RO-).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a probe to investigate biochemical pathways.

Medicine

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxy-2-nitrophenyl)ethan-1-one
  • 1-(3-Nitrophenyl)ethan-1-ol
  • 3’-Methoxy-2’-nitroacetophenone

Uniqueness

®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is unique due to the presence of both amino and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methoxy-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-8-4-2-3-6(7(10)5-12)9(8)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1

InChI Key

PKJJHYMAVRAYRE-ZETCQYMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])[C@H](CO)N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(CO)N

Origin of Product

United States

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